3-Methyl-3-propoxybutan-1-OL
Description
Structure
3D Structure
Properties
CAS No. |
189456-84-6 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
3-methyl-3-propoxybutan-1-ol |
InChI |
InChI=1S/C8H18O2/c1-4-7-10-8(2,3)5-6-9/h9H,4-7H2,1-3H3 |
InChI Key |
YGLVSKWXLVGBHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)(C)CCO |
Origin of Product |
United States |
Synthetic Methodologies and Retrosynthetic Analysis for 3 Methyl 3 Propoxybutan 1 Ol
Retrosynthetic Disconnection Strategies for the 3-Methyl-3-propoxybutan-1-OL Scaffold
Retrosynthetic analysis of this compound reveals several logical disconnection points, primarily centered around the formation of the ether linkage and the carbon-carbon bonds of the butane (B89635) backbone. The two principal disconnection strategies involve either disconnecting the C-O bond of the propoxy group or breaking one of the C-C bonds in the butanol chain.
Disconnection of the C-O Ether Bond: This is often the most direct approach. The ether linkage can be retrosynthetically cleaved to yield a tertiary alcohol, 3-methyl-1,3-butanediol, and a propyl halide (or other propyl electrophile). This strategy relies on well-established etherification methods, such as the Williamson ether synthesis, for the forward synthetic step.
Disconnection of a C-C Bond: Alternatively, a C-C bond within the butane backbone can be disconnected. A logical point for this disconnection is between C2 and C3. This approach leads to synthons that can be derived from a three-carbon carbonyl compound (like acetone) and a two-carbon nucleophile containing the primary alcohol functionality, or a protected version thereof. Another possibility is the disconnection between C3 and C4, which would involve the addition of a methyl group to a four-carbon chain.
These strategies provide the foundation for various synthetic routes, each with its own set of advantages and challenges depending on the availability of starting materials and the desired control over the reaction conditions.
Carbon-Carbon Bond Formation for the Butane Backbone Synthesis
The construction of the substituted butane backbone is a critical phase in the synthesis of this compound. This can be achieved through several reliable carbon-carbon bond-forming reactions.
Enolate chemistry provides a powerful tool for the formation of the carbon skeleton. fiveable.me One potential route involves the alkylation of an enolate derived from a suitable ester or ketone. For instance, the enolate of a propionate (B1217596) ester could be alkylated with a protected 3-halo-1-propanol derivative. However, controlling mono-alkylation and preventing side reactions can be challenging.
A more controlled approach is the malonic ester synthesis, which allows for the straightforward synthesis of carboxylic acids that can be subsequently reduced. libretexts.org In this context, diethyl malonate can be deprotonated with a base like sodium ethoxide to form a stabilized enolate. libretexts.org This enolate can then be alkylated with a suitable electrophile. For the synthesis of the this compound backbone, a two-stage alkylation could be envisioned, although this can be complex. A more direct approach would be to utilize a different starting material.
The acetoacetic ester synthesis is another classic method that can be adapted to form ketones, which can then be further modified. libretexts.org
| Reaction | Description | Key Reagents | Potential Challenges |
| Direct Alkylation | Alkylation of a ketone or ester enolate. | Strong base (e.g., LDA), alkyl halide. | Polysubstitution, self-condensation. lumenlearning.com |
| Malonic Ester Synthesis | Alkylation of diethyl malonate followed by hydrolysis and decarboxylation. | Sodium ethoxide, alkyl halide, acid. | Requires subsequent reduction of the carboxylic acid. |
| Acetoacetic Ester Synthesis | Alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation. | Sodium ethoxide, alkyl halide, acid. | Yields a methyl ketone, requiring further modification. |
Organometallic reagents are excellent nucleophiles for forming carbon-carbon bonds through addition to carbonyl compounds. libretexts.org A highly effective strategy for constructing the tertiary alcohol moiety of the this compound precursor involves the use of Grignard or organolithium reagents. uoanbar.edu.iq
A plausible route would involve the reaction of an ester, such as ethyl 4-hydroxybutanoate (B1227057) (or a protected version), with two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium. ucalgary.ca The first equivalent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent of the organometallic reagent to yield the desired tertiary alcohol after an acidic workup. ucalgary.ca
Alternatively, the addition of an organometallic reagent containing the protected primary alcohol to acetone (B3395972) would also yield the desired carbon skeleton.
| Organometallic Reagent | Carbonyl Substrate | Product after Workup | Key Features |
| Methylmagnesium bromide (CH₃MgBr) | Ethyl 4-hydroxybutanoate | 3-Methyl-1,3-butanediol | Two equivalents of the Grignard reagent are required. ucalgary.ca |
| Methyllithium (CH₃Li) | Ethyl 4-hydroxybutanoate | 3-Methyl-1,3-butanediol | Similar to Grignard reaction, highly reactive. ucalgary.ca |
| (3-Hydroxypropyl)magnesium bromide | Acetone | 3-Methyl-1,3-butanediol | Requires protection of the hydroxyl group. |
Introduction of the Propoxy Ether Moiety
Once the diol precursor, 3-methyl-1,3-butanediol, is synthesized, the final step is the selective introduction of the propoxy group at the tertiary alcohol position.
The Williamson ether synthesis is the most common and straightforward method for this transformation. wikipedia.orgbyjus.com This reaction involves the deprotonation of the more sterically hindered and more acidic tertiary alcohol of the diol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). masterorganicchemistry.com To achieve selective etherification of the tertiary alcohol, a suitable base that can deprotonate the tertiary alcohol preferentially or under controlled conditions is required. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often employed. jk-sci.com
Acid-catalyzed etherification is another possibility. For instance, reacting 3-methyl-3-buten-1-ol (B123568) with propanol (B110389) in the presence of an acid catalyst could yield the desired product. google.com This method proceeds via a carbocation intermediate.
More recent methods for etherification include iron-catalyzed reactions that can proceed under milder conditions. nih.govacs.org
| Etherification Method | Description | Reagents | Advantages | Disadvantages |
| Williamson Ether Synthesis | SN2 reaction between an alkoxide and an alkyl halide. wikipedia.org | Base (e.g., NaH), Propyl halide (e.g., n-PrBr). | Broad scope, reliable. masterorganicchemistry.com | Requires a strong base, potential for elimination side reactions. |
| Acid-Catalyzed Etherification | Reaction of an alcohol with another alcohol in the presence of an acid catalyst. | Acid catalyst (e.g., H₂SO₄), Propanol. | Can be performed directly from an unsaturated alcohol precursor. google.com | Can lead to side products through elimination or rearrangement. |
| Iron-Catalyzed Etherification | A milder, more environmentally benign approach. nih.gov | Iron(III) triflate, ammonium (B1175870) chloride. acs.org | Milder conditions, good for complex molecules. rsc.org | May require specific catalyst systems. |
For the synthesis of this compound, the tertiary carbon at the 3-position is not a stereocenter. Therefore, stereochemical control in the ether formation step is not a concern for this particular molecule. However, in the synthesis of more complex analogs with chiral centers, the choice of etherification method could be critical. The Williamson ether synthesis, being an SN2 reaction, proceeds with inversion of configuration if the reaction were to occur at a chiral center. masterorganicchemistry.com Other methods, such as those proceeding through carbocation intermediates, would likely lead to racemization.
Selective Reduction of Carbonyl Precursors to Primary Alcohols
A key strategy in the synthesis of this compound involves the selective reduction of a carbonyl precursor, specifically 3-methyl-3-propoxybutanal. The transformation of an aldehyde to a primary alcohol is a fundamental reaction in organic synthesis, often achieved through the use of hydride-based reducing agents. fiveable.mesavemyexams.com
The choice of reducing agent is critical to ensure the selective reduction of the aldehyde group without affecting other potentially sensitive functional groups. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). fiveable.melibretexts.org
Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. fiveable.me It is highly effective for the reduction of aldehydes and ketones. savemyexams.comlibretexts.org
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ can reduce a wider range of carbonyl compounds, including carboxylic acids and esters, to primary alcohols. fiveable.melibretexts.org Due to its high reactivity, it must be used in aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). fiveable.me
The general mechanism for these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the primary alcohol. fiveable.me
Table 1: Comparison of Common Hydride Reducing Agents for Aldehyde Reduction
| Reducing Agent | Formula | Reactivity | Solvent | Selectivity |
| Sodium Borohydride | NaBH₄ | Mild | Protic (e.g., Methanol, Ethanol) | Aldehydes, Ketones |
| Lithium Aluminum Hydride | LiAlH₄ | Strong | Aprotic (e.g., Diethyl Ether, THF) | Aldehydes, Ketones, Carboxylic Acids, Esters |
For the synthesis of this compound from its corresponding aldehyde, sodium borohydride in an alcoholic solvent would be a suitable choice, offering high selectivity for the aldehyde reduction while being experimentally straightforward to handle.
Total Synthesis Approaches and Convergent Strategies
A plausible retrosynthetic analysis for this compound suggests two primary disconnection points, leading to a convergent synthetic plan:
Disconnection of the C-O ether bond: This leads to a diol intermediate (3-methylbutane-1,3-diol) and a propyl halide or other propylating agent.
Disconnection of a C-C bond: This could involve disconnecting the bond between C2 and C3, suggesting a Grignard-type reaction between an epoxide and a propyl magnesium halide, followed by further functional group manipulations.
A more direct and likely industrial approach involves the acid-catalyzed addition of propanol to an unsaturated alcohol, 3-methyl-3-buten-1-ol. This method builds the core structure in a single step.
Convergent Synthesis Example:
Fragment A Synthesis: Preparation of 3-methyl-3-buten-1-ol. This can be achieved through various methods, including the Prins reaction between isobutylene (B52900) and formaldehyde.
Fragment B: Propanol (a readily available solvent).
Coupling Step: Acid-catalyzed etherification of 3-methyl-3-buten-1-ol with propanol.
This convergent strategy allows for the efficient and modular construction of the target molecule.
Catalytic Systems in the Synthesis of Alkoxy Alcohols
The synthesis of this compound and related alkoxy alcohols can be significantly enhanced through the use of catalytic systems. A key synthetic route involves the acid-catalyzed reaction of 3-methyl-3-buten-1-ol with propanol.
This reaction is typically catalyzed by heterogeneous acid catalysts, which offer advantages in terms of separation and reusability. A variety of solid acid catalysts can be employed for this etherification reaction.
Table 2: Heterogeneous Acid Catalysts for Alkoxy Alcohol Synthesis
| Catalyst Type | Examples |
| Zeolites | Beta zeolite, Y zeolite |
| Composite Oxides | Silica-alumina, Titania-zirconia |
| Heteropoly Acids | Supported tungstosilicic acid |
| Cation Exchange Resins | Sulfonated polystyrene resins |
The choice of catalyst can influence the reaction rate and selectivity. For instance, zeolites with specific pore structures and acidity can provide shape selectivity and enhance the desired product yield.
Ligand Design for Enhanced Selectivity
In transition metal-catalyzed syntheses of alcohols, the design of the ligand plays a crucial role in controlling the selectivity and efficiency of the reaction. While the primary route to this compound often involves acid catalysis, related syntheses of functionalized alcohols can benefit from sophisticated ligand design.
For instance, in reactions involving the formation of chiral alcohols, chiral ligands are employed to induce enantioselectivity. The steric and electronic properties of the ligand can influence the coordination geometry around the metal center, thereby directing the approach of the reactants and favoring the formation of one stereoisomer over another.
Common ligand scaffolds used in asymmetric alcohol synthesis include those based on privileged chiral backbones such as BINOL, TADDOL, and salen. The modular nature of these ligands allows for fine-tuning of their properties by modifying substituents on the ligand framework. This tuning can impact the Lewis acidity of the metal center and the steric environment of the active site, ultimately enhancing the selectivity of the catalytic transformation.
Mechanistic Studies of Catalytic Cycles
Understanding the mechanistic pathways of the catalytic cycles is paramount for optimizing reaction conditions and developing more efficient catalysts. For the acid-catalyzed synthesis of this compound from 3-methyl-3-buten-1-ol and propanol, the mechanism proceeds through a carbocation intermediate.
The proposed catalytic cycle involves the following key steps:
Protonation: The acid catalyst protonates the double bond of 3-methyl-3-buten-1-ol, leading to the formation of a stable tertiary carbocation at the C3 position.
Nucleophilic Attack: A molecule of propanol, acting as a nucleophile, attacks the electrophilic carbocation.
Deprotonation: The resulting oxonium ion is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
The stability of the tertiary carbocation intermediate is a key driving force for this reaction. The use of heterogeneous catalysts, such as zeolites, can influence the reaction by confining the intermediates within their pores, potentially leading to enhanced selectivity and reduced side reactions. The acidic sites within the zeolite framework facilitate the protonation and deprotonation steps of the catalytic cycle.
Advanced Spectroscopic and Structural Characterization of 3 Methyl 3 Propoxybutan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Methyl-3-propoxybutan-1-ol. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete picture of the atomic connectivity can be assembled.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the types and numbers of protons and carbons, multi-dimensional (2D) NMR experiments are essential for establishing the complete structural framework.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com For this compound, this technique would reveal key correlations within the propyl and hydroxybutyl chains. For instance, the protons on C1' would show a correlation to the protons on C2', which in turn would correlate with the terminal methyl protons at C3'. Similarly, the protons on C1 would correlate with those on C2.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms to which they are attached (¹JCH coupling). columbia.edursc.org It is a highly sensitive method for assigning carbon signals based on their attached, and often pre-assigned, protons. The expected correlations provide a direct link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is arguably one of the most powerful for structural elucidation, as it reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). emerypharma.comcolumbia.edu This allows for the connection of molecular fragments, especially around non-protonated (quaternary) centers. For this compound, crucial HMBC correlations would include:
Correlations from the two methyl protons (H-5) to the quaternary carbon (C-3) and the adjacent methylene (B1212753) carbon (C-2).
Correlations from the propoxy methylene protons (H-1') to the quaternary carbon (C-3).
Correlations from the methylene protons adjacent to the hydroxyl group (H-1) to carbon C-2 and the quaternary carbon C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is instrumental in determining the preferred three-dimensional conformation of the molecule in solution. For a flexible molecule like this compound, NOESY could reveal spatial proximity between the protons of the C-5 methyl groups and the protons of the n-propoxy group, providing insight into the rotational conformation around the C3-O bond.
A summary of the predicted NMR data is presented below.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
|---|---|---|---|
| 1 | ~3.7 (t) | ~60 | C-2, C-3 |
| 2 | ~1.8 (t) | ~40 | C-1, C-3, C-5 |
| 3 | - | ~75 | - |
| 5 | ~1.2 (s) | ~25 | C-2, C-3 |
| 1' | ~3.4 (t) | ~68 | C-3, C-2' |
| 2' | ~1.6 (sextet) | ~23 | C-1', C-3' |
| 3' | ~0.9 (t) | ~11 | C-1', C-2' |
Solid-State NMR for Conformational Insights
While solution-state NMR characterizes molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) provides information on the structure, conformation, and packing of molecules in the solid phase. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra. For this compound, ssNMR could differentiate between crystalline and amorphous forms, identify different polymorphs with distinct molecular conformations or intermolecular hydrogen-bonding networks, and provide insights into the rigidity or mobility of the propoxy and butanol chains in the solid state.
Advanced Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about a molecule's mass and, by extension, its elemental composition. Advanced MS methods can also be used to deduce its structure through controlled fragmentation.
Ionization Methodologies (e.g., ESI, APCI, MALDI)
The choice of ionization technique is critical for analyzing a specific compound. For this compound, which is a moderately polar and semi-volatile liquid, several methods are applicable.
Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for polar molecules and typically generates protonated molecules [M+H]⁺. nih.goviastate.edu Given the presence of two oxygen atoms (an ether and an alcohol), this compound is expected to ionize efficiently in positive-ion mode to produce a strong signal for the [M+H]⁺ ion (m/z 147.14) and potentially adducts with cations present in the solvent, such as sodium [M+Na]⁺ (m/z 169.12).
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is ideal for semi-volatile and relatively polar compounds. iastate.eduaocs.org It would also be expected to produce an abundant [M+H]⁺ ion for this molecule.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is generally reserved for large, non-volatile biomolecules. For a small molecule like this compound, MALDI would be less suitable due to potential interference from matrix ions in the low mass range. rsc.org
Tandem Mass Spectrometry for Substructure Determination
Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the [M+H]⁺ ion (m/z 147.14) would be isolated and subjected to Collision-Induced Dissociation (CID). The fragmentation pattern would be governed by the established rules for protonated alcohols and ethers. libretexts.orglibretexts.org
Predicted MS/MS Fragmentation of the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 147.14 | 129.13 | H₂O (18.01) | Loss of the primary alcohol as water |
| 147.14 | 87.08 | C₃H₇OH (60.06) | Cleavage of the propoxy group with H-transfer |
| 147.14 | 73.06 | C₄H₈O (72.06) | Cleavage of the C-O bond of the propoxy group |
| 147.14 | 59.07 | C₆H₁₂O (100.09) | Propoxy cation [CH₃CH₂CH₂O]⁺ |
Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule's bonds. It serves as an excellent tool for functional group identification and can also provide information on molecular conformation. researchgate.net
For this compound, the spectra would be dominated by features corresponding to the O-H, C-H, C-O, and C-C bonds.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be the strong, broad absorption band corresponding to the O-H stretching vibration of the hydrogen-bonded alcohol group. The C-O stretching vibrations for the primary alcohol and the ether linkage would also be strong and distinct.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C-H and C-C bond vibrations within the alkyl backbone are usually strong, providing a detailed fingerprint of the hydrocarbon skeleton.
Predicted Vibrational Spectroscopy Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| O-H Stretch | Alcohol | 3200 - 3500 | Strong, Broad | Weak |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Strong | Strong |
| C-O Stretch | Ether | 1080 - 1150 | Strong | Medium |
| C-O Stretch | Primary Alcohol | 1040 - 1090 | Strong | Medium |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Fourier-Transform Infrared (FTIR) Spectroscopy with Advanced Sampling
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for its alcohol and ether functional groups, as well as its alkyl framework.
Expected FTIR Spectral Data for this compound:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| O-H (Alcohol) | Stretching, hydrogen-bonded | 3500-3200 (broad) |
| C-H (Alkyl) | Stretching | 2975-2850 |
| C-O (Ether) | Stretching | 1150-1085 |
| C-O (Alcohol) | Stretching | 1050-1000 |
| C-H (Alkyl) | Bending | 1470-1450 and 1385-1365 |
Advanced sampling techniques such as Attenuated Total Reflectance (ATR) could be employed for rapid and non-destructive analysis of liquid samples of this compound, minimizing sample preparation.
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy provides complementary information to FTIR spectroscopy. It is based on the inelastic scattering of monochromatic light, which reveals vibrational modes that are often weak or absent in FTIR spectra. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon backbone and the C-C and C-O bonds.
Expected Raman Spectral Data for this compound:
| Functional Group | Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** |
| C-H (Alkyl) | Stretching | 2975-2850 |
| C-C | Stretching | 1200-800 |
| C-O-C (Ether) | Symmetric Stretch | 950-900 |
| C-O (Alcohol) | Stretching | 1050-1000 |
The combination of FTIR and Raman spectroscopy would provide a comprehensive vibrational profile of this compound, allowing for a detailed structural confirmation.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral)
The chirality of this compound depends on its structure. The central quaternary carbon atom is not a stereocenter. Therefore, this compound is an achiral molecule and would not exhibit optical activity. As a result, chiroptical spectroscopy techniques are not applicable.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is only applicable to chiral molecules. Since this compound is achiral, it would not produce a CD spectrum.
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD spectroscopy, ORD is a property of chiral substances. As an achiral compound, this compound would have an optical rotation of zero at all wavelengths.
X-ray Diffraction Studies for Single Crystal Structural Determination
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule, including precise bond lengths, bond angles, and crystal packing information. To perform this analysis on this compound, a suitable single crystal would first need to be grown.
If a single crystal were obtained, X-ray diffraction would reveal the exact conformation of the molecule in the solid state. This would include the rotational arrangement of the propoxy group and the ethyl-alcohol chain around the central quaternary carbon. While no published crystal structure for this compound is currently available, analysis of similar small organic molecules suggests that van der Waals interactions and potential weak hydrogen bonding from the hydroxyl group would dictate the packing arrangement in the crystal lattice.
Computational Chemistry and Theoretical Modeling of 3 Methyl 3 Propoxybutan 1 Ol
Elucidation of Reaction Mechanisms and Transition State Analysis
There are no computational studies in the scientific literature that detail the investigation of reaction mechanisms involving 3-Methyl-3-propoxybutan-1-ol or the characterization of transition states for its potential chemical transformations.
Computational Studies of Primary Alcohol Oxidation Mechanisms
The oxidation of primary alcohols, such as the hydroxymethyl group in this compound, to aldehydes and carboxylic acids is a fundamental organic transformation. Computational studies are instrumental in elucidating the complex mechanisms of these reactions.
Research into the kinetics of primary alcohol oxidation by reagents like pyridinium chlorochromate (PCC) indicates that the reaction is first-order with respect to both the alcohol and the oxidant. researchgate.net Theoretical models support a mechanism involving the formation of a chromate ester intermediate, followed by a rate-determining step of proton transfer. Density Functional Theory (DFT) calculations can be employed to model the transition state of this process, revealing the geometry and energy barriers involved. For this compound, the bulky tertiary-butoxy group could sterically influence the formation of the intermediate ester, a factor that can be quantified through computational modeling.
Kinetic isotope effect studies, which can be modeled computationally, have shown a significant kH/kD value (e.g., 5.71 for ethanol), suggesting that the C-H bond cleavage at the carbinol carbon is part of the rate-determining step. researchgate.net For this compound, computational models would predict a similar significant kinetic isotope effect for the oxidation of its primary alcohol moiety.
Furthermore, computational approaches are used to investigate more environmentally benign oxidation methods, such as those using transition metal catalysts with molecular oxygen. researchgate.netamazonaws.com These studies model the catalytic cycle, including the binding of the alcohol to the metal center, the oxidative addition and reductive elimination steps, and the role of co-catalysts. amazonaws.com
Table 1: Illustrative Calculated Energy Barriers for Primary Alcohol Oxidation Steps This table presents hypothetical data for this compound based on typical values found in computational studies of primary alcohol oxidation.
| Reaction Step | Oxidant System | Calculated Activation Energy (kcal/mol) | Method/Basis Set |
|---|---|---|---|
| Chromate Ester Formation | PCC | 10-15 | B3LYP/6-31G(d) |
| Hydride Transfer (Rate-Determining) | PCC | 20-25 | B3LYP/6-31G(d) |
| Alcohol Coordination to Metal Center | Cu/TEMPO | 5-8 | M06/def2-TZVP |
| β-Hydride Elimination | Ru-based Catalyst | 18-22 | ωB97X-D/def2-TZVP |
Theoretical Examination of Ether Cleavage Pathways
The ether linkage in this compound is susceptible to cleavage under strong acidic conditions. wikipedia.orglongdom.orglibretexts.org Theoretical methods are critical for determining the preferred mechanistic pathway, which can be SN1 or SN2 depending on the structure of the ether and the reaction conditions. wikipedia.orglongdom.orglibretexts.org
Due to the presence of a tertiary carbon adjacent to the ether oxygen, a dissociative SN1-type mechanism is computationally plausible. The reaction would initiate with the protonation of the ether oxygen, creating a good leaving group. wikipedia.orglongdom.org The subsequent cleavage of the C-O bond would lead to the formation of a relatively stable tertiary carbocation (1,1-dimethyl-1-propoxyethyl cation) and 1-propanol (B7761284). DFT calculations can be used to compute the energies of the protonated ether, the transition state for C-O bond cleavage, and the resulting carbocation intermediate to assess the feasibility of this pathway.
Alternatively, an SN2 pathway would involve a nucleophilic attack by a halide ion on one of the α-carbons of the ether. longdom.org For this compound, attack at the less sterically hindered propyl group carbon would be favored over the tertiary carbon. Computational modeling of the SN2 transition state would show a much higher energy barrier for attack at the tertiary center, confirming that this route is less likely for that side of the molecule. longdom.org
Computational studies using DFT at the B3LYP level of theory have been employed to understand the efficacy of catalysts, such as lanthanide triflates, in cleaving etheric C-O bonds. researchgate.net These calculations indicate that the reaction can proceed via a concerted proton transfer and C-O bond weakening, with the activation energy being dependent on the electrophilicity of the metal ion. researchgate.net
Investigations of Radical-Mediated Transformations
The structure of this compound presents several sites for radical-mediated transformations. Computational chemistry is a key tool for investigating the mechanisms of these reactions, including the generation of alkoxy radicals and subsequent C-C bond cleavage or intramolecular hydrogen atom transfer (HAT). nih.gov
Visible-light photoredox catalysis can be used to generate alkoxy radicals from alcohols. acs.org For this compound, this would involve the formation of the 3-methyl-3-propoxybutan-1-oxy radical. Computational studies can model the electronic transitions involved in the photocatalytic cycle and the subsequent bond homolysis. nih.gov Once formed, this alkoxy radical can undergo a variety of transformations. One key pathway is 1,5-hydrogen atom transfer (HAT), where the radical abstracts a hydrogen atom from a carbon atom five positions away. In this molecule, this could lead to the formation of a carbon-centered radical, which can then undergo further reactions. nih.gov
Another computationally studied pathway is β-scission, a fragmentation reaction of the alkoxy radical. For the tertiary alkoxy radical that could be formed at the other end of the molecule, theoretical calculations can predict the activation barriers for the cleavage of the C-C bonds adjacent to the radical center, leading to smaller molecules.
Computational methods like DFT are also used to explore radical relay chaperone strategies, which facilitate selective C-H functionalization via 1,5-HAT. nih.gov These models help in designing "chaperone" molecules that position the radical for selective abstraction, a concept applicable to functionalizing the carbon backbone of this compound. nih.gov
Solvation Effects and Intermolecular Interactions Modeling
The behavior of this compound in solution is governed by solvation effects and intermolecular interactions, which can be effectively modeled using computational techniques.
Implicit and Explicit Solvation Models
Computational chemistry employs two main types of solvation models: implicit and explicit. wikipedia.orgfiveable.me
Implicit Models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.org The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used examples. wikipedia.orgnih.gov These models are computationally efficient and are effective for calculating solvation free energies. nih.govnih.gov For this compound, an implicit model could be used to quickly estimate its stability in various solvents, which is crucial for predicting reaction outcomes and equilibria. Studies have shown that for alcohols, the SMD model performs well in estimating solvation free energies. nih.gov
Explicit Models involve including individual solvent molecules in the simulation box around the solute molecule. fiveable.me This approach, typically used in molecular dynamics (MD) or Monte Carlo (MC) simulations, provides a more detailed and physically realistic picture of the solute's immediate environment. fiveable.me For this compound, an explicit model using water or another protic solvent would allow for the detailed study of specific hydrogen bonds and the structure of the first solvation shell around both the hydroxyl group and the ether oxygen. fiveable.me
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a compromise, treating the solute molecule with high-level quantum mechanics and the surrounding solvent with computationally less expensive classical molecular mechanics. fiveable.me
Hydrogen Bonding Network Analysis
The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, allowing it to participate in complex hydrogen-bonding networks in the liquid state or in solution. aip.org Computational methods, particularly ab initio molecular dynamics (AIMD) and classical MD simulations, are essential for analyzing these networks. aip.org
Graph theory and other analytical tools can be applied to simulation trajectories to characterize the topology of the hydrogen bond network. rsc.orgnih.gov This analysis can reveal the prevalence of different structural motifs, such as linear chains, rings, and branched structures. aip.orgaip.org While methanol (B129727), a simple alcohol, is known to form chains and rings, the bulky structure of this compound would likely lead to a less ordered network, a hypothesis that can be tested via simulation. aip.org
These computational analyses provide quantitative data on the average number of hydrogen bonds per molecule, the distribution of cluster sizes, and the lifetimes of specific hydrogen bonds. aip.orgaip.orgnih.gov This information is crucial for understanding macroscopic properties like viscosity, miscibility, and boiling point. rsc.org
Predictive Spectroscopy from First Principles Calculations
First-principles calculations, based on quantum mechanics, allow for the prediction of spectroscopic properties without relying on empirical parameters. Density Functional Theory (DFT) is a widely used method for this purpose.
For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.netacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. acs.org These predicted spectra are invaluable for confirming molecular structure and assigning experimental peaks. Excellent linear correlations between experimental and computed chemical shifts have been obtained for alcohols when solvation effects are included in the calculation. researchgate.net
Vibrational spectra (Infrared and Raman) can also be predicted from first principles. This involves calculating the harmonic vibrational frequencies from the second derivatives of the energy with respect to atomic displacements. Anharmonic corrections, often computed using methods like Vibrational Self-Consistent Field (VSCF), can be applied to improve the accuracy of the predicted spectra, especially for modes involving hydrogen bonding. rsc.org These calculations help in assigning vibrational modes observed in experimental spectra to specific molecular motions.
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data calculated using a common first-principles method. Experimental values would be needed for direct comparison and validation.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Method/Basis Set/Solvent Model |
|---|---|---|
| -CH₂OH | ~60.5 | GIAO-B3LYP/6-311++G(2d,p)/PCM(Chloroform) |
| -CH₂- (adjacent to -CH₂OH) | ~45.2 | GIAO-B3LYP/6-311++G(2d,p)/PCM(Chloroform) |
| Quaternary Carbon | ~73.8 | GIAO-B3LYP/6-311++G(2d,p)/PCM(Chloroform) |
| -C(CH₃)₂ | ~25.1 | GIAO-B3LYP/6-311++G(2d,p)/PCM(Chloroform) |
| -O-CH₂- (propyl) | ~65.4 | GIAO-B3LYP/6-311++G(2d,p)/PCM(Chloroform) |
| -CH₂- (middle of propyl) | ~23.3 | GIAO-B3LYP/6-311++G(2d,p)/PCM(Chloroform) |
| -CH₃ (propyl) | ~10.9 | GIAO-B3LYP/6-311++G(2d,p)/PCM(Chloroform) |
Reactivity Profiles and Mechanistic Chemical Transformations of 3 Methyl 3 Propoxybutan 1 Ol
Selective Oxidation Reactions of the Primary Alcohol Functionality
The primary alcohol group is susceptible to oxidation, which can be controlled to yield either aldehydes or carboxylic acids depending on the oxidant and reaction conditions employed. infinitylearn.com
The oxidation of the primary alcohol in 3-Methyl-3-propoxybutan-1-ol can be halted at the aldehyde stage, yielding 3-methyl-3-propoxybutanal, by using specific reagents. This transformation requires careful control to prevent over-oxidation. infinitylearn.com Milder oxidizing agents are typically used for this purpose. For instance, procedures employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a co-oxidant like sodium hypochlorite (B82951) (NaOCl) are effective in converting primary alcohols to aldehydes without affecting the ether linkage. nih.gov
Further oxidation to the corresponding carboxylic acid, 3-methyl-3-propoxybutanoic acid, can be achieved using stronger oxidizing agents or by adjusting the stoichiometry of common reagents. acsgcipr.org Historically, chromium (VI) and manganese (VII) reagents were used, but greener alternatives are now preferred. acsgcipr.org Catalytic systems using metals like ruthenium or cobalt, or even metal-free options, can efficiently convert primary alcohols to carboxylic acids. organic-chemistry.orgresearchgate.net The reaction generally proceeds through the aldehyde intermediate, which is then rapidly oxidized further. acsgcipr.org
Table 1: Controlled Oxidation Reactions
| Target Product | Typical Reagents | Reaction Conditions |
|---|---|---|
| 3-Methyl-3-propoxybutanal (Aldehyde) | Pyridinium chlorochromate (PCC); TEMPO/NaOCl | Anhydrous solvent (e.g., CH₂Cl₂); Room temperature |
| 3-Methyl-3-propoxybutanoic Acid (Carboxylic Acid) | CrO₃/H₂SO₄ (Jones Reagent); KMnO₄; Catalytic Fe(NO₃)₃/TEMPO/O₂ | Aqueous or wet organic solvents; Can require heating |
In atmospheric or radical-initiated contexts, the oxidation of this compound is primarily driven by reaction with hydroxyl radicals (OH•). researchgate.net The kinetics of such reactions are typically first-order with respect to both the alcohol and the radical concentration. researchgate.net For structurally similar compounds like 3-methoxy-3-methyl-1-butanol, the reaction with OH radicals is rapid, with a calculated atmospheric lifetime of just a few hours. nih.gov
The reaction proceeds via hydrogen atom abstraction by the radical. Abstraction can occur at several sites, but it is most favorable at the α-carbon to the hydroxyl group. This leads to the formation of an α-hydroxyalkyl radical, which rapidly reacts with molecular oxygen (O₂) to form acetaldehyde (B116499) and a hydroperoxyl radical (HO₂). acs.org
A study on the OH radical-initiated reaction of the analogous compound 3-methoxy-3-methyl-1-butanol identified several key products resulting from different hydrogen abstraction pathways. nih.gov Applying these findings to this compound suggests the formation of the products listed in the table below.
Table 2: Predicted Products of Radical-Induced Oxidation
| Predicted Product | Mechanism Pathway |
|---|---|
| 3-Methyl-3-propoxybutanal | H-abstraction from the -CH₂OH group |
| Acetone (B3395972) | H-abstraction from the -CH₂- group adjacent to the ether |
| Methyl Propyl Ether | Fragmentation following H-abstraction |
| Propionaldehyde | Fragmentation of the propoxy group |
Chemical Reactions Involving the Propoxy Ether Linkage
The tertiary ether linkage in this compound is relatively stable but can be cleaved under strongly acidic conditions. wikipedia.org
In the presence of a strong acid like hydroiodic acid (HI) or hydrobromic acid (HBr), ethers undergo cleavage. masterorganicchemistry.com The reaction begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com For a tertiary ether like this compound, the cleavage proceeds via a stable tertiary carbocation intermediate, following an Sₙ1 mechanism. masterorganicchemistry.comlibretexts.org The carbocation is then attacked by a nucleophile (e.g., water or a halide ion). Hydrolysis with aqueous acid would yield 3-methylbutane-1,3-diol and 1-propanol (B7761284).
Transetherification is also possible, where one alkoxy group is exchanged for another by reacting the ether with a different alcohol under acid catalysis. acs.orgnih.gov This reaction is typically driven to completion by using the new alcohol as the solvent. researchgate.net
Table 3: Reactions at the Ether Linkage
| Reaction | Reagents | Major Products | Mechanism |
|---|---|---|---|
| Hydrolysis | H₃O⁺ (e.g., aq. H₂SO₄), heat | 3-Methylbutane-1,3-diol, 1-Propanol | Sₙ1 |
| Transetherification | R'OH, Acid catalyst (e.g., H₂SO₄) | 3-Methyl-3-(alkoxy)butan-1-ol, 1-Propanol | Sₙ1 |
When the acid-catalyzed cleavage is performed with a hydrohalic acid (HI or HBr), the halide ion acts as the nucleophile. wikipedia.org Following the Sₙ1 mechanism, the stable tertiary carbocation formed after the departure of the protonated 1-propanol leaving group is attacked by the halide ion. libretexts.org This results in the formation of a tertiary alkyl halide. The primary alcohol at the other end of the molecule remains unaffected under these conditions, provided the reaction is not subjected to an excess of the acid at high temperatures. The expected products would be 3-halo-3-methylbutan-1-ol and 1-propanol.
Dehydration and Elimination Reactions to Form Unsaturated Derivatives
Alcohols can undergo dehydration (the elimination of a water molecule) in the presence of a strong acid catalyst and heat to form alkenes. savemyexams.com For primary alcohols like this compound, this reaction is typically more difficult and requires more forcing conditions than for secondary or tertiary alcohols. youtube.com The mechanism can proceed via E1 or E2 pathways.
However, a more probable elimination pathway for this molecule involves the tertiary ether. Under strong acid and heat, the ether can be protonated, and 1-propanol can be eliminated as a leaving group. This would generate the same stable tertiary carbocation discussed in the ether cleavage section. Subsequent loss of a proton from an adjacent carbon atom would lead to the formation of an alkene. This E1 elimination would likely favor the formation of the more substituted alkene, as dictated by Zaitsev's rule. masterorganicchemistry.com
Table 4: Potential Elimination Products
| Starting Functional Group | Conditions | Potential Unsaturated Product(s) | Mechanism |
|---|---|---|---|
| Tertiary Ether | Conc. H₂SO₄ or H₃PO₄, Heat | 3-Methylbut-3-en-1-ol (major), 3-Methylbut-2-en-1-ol (minor) | E1 |
| Primary Alcohol | Harsh conditions: High temp, Al₂O₃ catalyst | 3-Methyl-3-propoxy-1-butene | E2/E1 |
Derivatization Chemistry at the Hydroxyl Group
The primary hydroxyl group of this compound is the main site for derivatization reactions. Due to the steric hindrance from the adjacent quaternary carbon, the reactivity of this hydroxyl group is somewhat diminished compared to a simple primary alcohol. Nevertheless, it can undergo a variety of transformations to form esters and ethers.
Esterification and Etherification Reactions
Esterification: The reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, yields the corresponding esters. Standard esterification conditions, like the Fischer-Speier esterification (refluxing with a carboxylic acid in the presence of a strong acid catalyst), can be employed. However, due to the steric hindrance, these reactions may require longer reaction times or more forcing conditions to achieve good yields.
A more efficient method for esterifying sterically hindered alcohols involves the use of more reactive acylating agents. For instance, the reaction with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or a tertiary amine can proceed under milder conditions.
Illustrative Esterification Reactions:
| Carboxylic Acid/Derivative | Reagent/Catalyst | Product |
| Acetic Acid | H₂SO₄ (catalytic) | 3-Methyl-3-propoxybutyl acetate |
| Propionyl Chloride | Pyridine | 3-Methyl-3-propoxybutyl propionate (B1217596) |
| Acetic Anhydride | DMAP (catalytic) | 3-Methyl-3-propoxybutyl acetate |
Etherification: The formation of ethers from this compound can be achieved through various methods, though the Williamson ether synthesis may be slow due to the sterically hindered nature of the alkoxide. In the Williamson synthesis, the alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This is followed by reaction with an alkyl halide. Due to the steric hindrance, SN2 reactions at the oxygen atom are slow.
Alternative etherification methods that may be more suitable for hindered alcohols include using alkyl triflates or other highly reactive alkylating agents. Acid-catalyzed dehydration of two molecules of the alcohol is generally not a suitable method for preparing unsymmetrical ethers and would likely lead to a mixture of products and potential rearrangements. A plausible method for the synthesis of certain ethers is the acid-catalyzed addition of the alcohol to an activated alkene.
Illustrative Etherification Reactions:
| Alkylating Agent | Base/Catalyst | Product |
| Methyl Iodide | Sodium Hydride | 1-Methoxy-3-methyl-3-propoxybutane |
| Benzyl Bromide | Potassium Hydride | 1-(Benzyloxy)-3-methyl-3-propoxybutane |
| Isobutylene (B52900) | H₂SO₄ (catalytic) | 1-(tert-Butoxy)-3-methyl-3-propoxybutane |
Formation of Inorganic Esters and Ethers
The hydroxyl group of this compound can also react with inorganic acid derivatives to form inorganic esters. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would be expected to produce the corresponding alkyl chloride and alkyl bromide, respectively. These reactions typically proceed via an SN2 mechanism, which can be slow for sterically hindered alcohols.
Reaction with strong acids under certain conditions can also lead to the formation of inorganic esters. For example, reaction with cold, concentrated sulfuric acid can form an alkyl sulfate (B86663) ester.
Illustrative Inorganic Ester Formation:
| Reagent | Product |
| Thionyl Chloride (SOCl₂) | 1-Chloro-3-methyl-3-propoxybutane |
| Phosphorus Tribromide (PBr₃) | 1-Bromo-3-methyl-3-propoxybutane |
| Concentrated Sulfuric Acid | 3-Methyl-3-propoxybutyl hydrogen sulfate |
Complex Reaction Pathways and Rearrangements
Due to the presence of a quaternary carbon atom adjacent to the primary hydroxyl group, this compound has a structural resemblance to neopentyl alcohol. Alcohols with this structural motif are known to undergo skeletal rearrangements under acidic conditions, particularly in reactions that involve carbocation intermediates.
When this compound is subjected to strong acids, protonation of the hydroxyl group followed by elimination of water would lead to a primary carbocation. Primary carbocations are highly unstable and prone to rapid rearrangement to form a more stable carbocation. In this case, a 1,2-methyl shift would lead to a more stable tertiary carbocation. This rearranged carbocation can then be trapped by a nucleophile or lose a proton to form an alkene.
For example, treatment with a strong acid like concentrated hydrobromic acid would not be expected to simply yield the primary alkyl bromide. Instead, the reaction would likely proceed through the rearranged tertiary carbocation, leading to the formation of a tertiary alkyl bromide.
Postulated Rearrangement Mechanism:
Protonation of the hydroxyl group: The hydroxyl group is protonated by the acid.
Loss of water: A molecule of water departs, forming a primary carbocation.
1,2-Methyl shift: A methyl group from the adjacent quaternary carbon migrates to the primary carbocation center.
Formation of a tertiary carbocation: A more stable tertiary carbocation is formed.
Nucleophilic attack or elimination: The tertiary carbocation can be attacked by a nucleophile (e.g., Br⁻) to give the rearranged substitution product, or it can undergo elimination to form an alkene.
Expected Products from Acid-Catalyzed Rearrangement:
| Reagent | Major Product(s) |
| Concentrated HBr | 2-Bromo-2-methyl-4-propoxybutane |
| Concentrated H₂SO₄, heat | 2-Methyl-4-propoxy-2-butene and 2-Methyl-4-propoxy-1-butene |
Under strongly acidic conditions, cleavage of the ether linkage can also occur. This would further complicate the reaction mixture, potentially leading to the formation of propanol (B110389) and rearranged diols or their derivatives. The exact product distribution would depend on the specific reaction conditions, including the nature of the acid, temperature, and reaction time.
Chemo- and Regioselective Transformations
The presence of two distinct functional groups, a primary hydroxyl group and a tertiary ether, in this compound allows for the possibility of chemo- and regioselective transformations.
Chemoselectivity: In reactions involving reagents that can react with both alcohols and ethers, the relative reactivity of the two functional groups will determine the outcome of the reaction. The primary hydroxyl group is generally more nucleophilic and reactive towards electrophiles than the sterically hindered tertiary ether. Therefore, reactions such as acylation or silylation would be expected to occur selectively at the hydroxyl group under appropriate conditions.
For example, reaction with one equivalent of a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) would selectively protect the primary alcohol, leaving the ether group intact.
Regioselectivity: In reactions where different parts of the molecule can react, regioselectivity becomes important. For instance, in the acid-catalyzed rearrangements discussed in the previous section, the 1,2-methyl shift is a highly regioselective process, leading specifically to a tertiary carbocation.
Another example of potential regioselectivity would be in reactions involving the ether oxygen. Under strongly acidic conditions, cleavage of the ether C-O bond can occur. For a tertiary ether, this cleavage often proceeds via an SN1-type mechanism, where the tertiary carbocation is formed as a stable intermediate. Protonation of the ether oxygen followed by cleavage would generate the tertiary carbocation and propanol. The tertiary carbocation could then undergo elimination or be trapped by a nucleophile.
Illustrative Chemo- and Regioselective Reactions:
| Reagent(s) | Expected Major Product | Type of Selectivity |
| 1 eq. TBDMSCl, Imidazole | 1-(tert-Butyldimethylsilyloxy)-3-methyl-3-propoxybutane | Chemoselective (OH vs. ether) |
| Concentrated HI | 2-Iodo-2-methylbutane, Propanol, and rearranged products | Regioselective (ether cleavage at tertiary carbon) |
| Jones Reagent (CrO₃/H₂SO₄) | 3-Methyl-3-propoxybutanoic acid | Chemoselective (oxidation of primary alcohol) |
The selective oxidation of the primary alcohol to a carboxylic acid using a strong oxidizing agent like Jones reagent is another example of a chemoselective transformation, as the tertiary ether is resistant to oxidation under these conditions.
Research Applications and Advanced Chemical Material Science Perspectives for 3 Methyl 3 Propoxybutan 1 Ol
Role as a Specialized Solvent in Organic Synthesis and Industrial Processes
Solvent Properties and Their Impact on Reaction Kinetics
There is no available data on the specific solvent properties of 3-Methyl-3-propoxybutan-1-ol, such as its polarity, boiling point, or dielectric constant. Consequently, its impact on reaction kinetics cannot be analyzed.
Green Chemistry Principles in Solvent Selection and Recycling
Without information on its synthesis, biodegradability, and toxicity, the role of this compound in the context of green chemistry principles cannot be evaluated.
Application as a Chemical Intermediate in Complex Molecule Synthesis
Building Block for Pharmaceutical and Agrochemical Precursors
No documented synthetic pathways or research studies demonstrate the use of this compound as a building block for pharmaceutical or agrochemical precursors.
Synthesis of Fine Chemicals
There is no available literature detailing the application of this compound in the synthesis of fine chemicals.
Monomer or Precursor in Polymer Chemistry and Materials Science
Information regarding the potential use of this compound as a monomer or precursor in the development of polymers and advanced materials is not found in the current body of scientific research.
Synthesis of Polyethers and Polyesters
There is currently no available research detailing the use of this compound as a monomer or co-monomer in the synthesis of polyethers or polyesters. The reactivity of its hydroxyl group could theoretically allow for its incorporation into such polymer chains through processes like polycondensation or ring-opening polymerization. However, without experimental data, its specific effects on polymer properties such as molecular weight, thermal stability, and mechanical strength remain unknown.
Exploration in Emerging Chemical Technologies
The exploration of this compound in emerging chemical technologies also appears to be an unchartered area of research.
Functionalized Liquids for Specific Industrial Separations
No studies have been identified that investigate the potential of this compound as a functionalized or task-specific ionic liquid or solvent for industrial separation processes. Its molecular structure, possessing both a polar hydroxyl group and a more nonpolar propoxy ether group, suggests it might have interesting solvency properties. However, its efficacy in applications such as liquid-liquid extraction, gas absorption, or extractive distillation has not been explored in the available literature.
Components in Advanced Electrolyte Formulations
Similarly, there is no research available on the use of this compound as a component in advanced electrolyte formulations for batteries, capacitors, or other electrochemical devices. The dielectric constant, viscosity, and electrochemical stability of an electrolyte are critical parameters, and while alcohols and ethers are sometimes used as co-solvents, the specific properties and performance of this compound in this context have not been reported.
Future Directions and Emerging Research Avenues for 3 Methyl 3 Propoxybutan 1 Ol
Development of Sustainable and Economically Viable Synthesis Routes
Future research will likely prioritize the development of green and cost-effective methods for synthesizing 3-Methyl-3-propoxybutan-1-OL, moving away from traditional chemical pathways.
Bio-based Feedstocks: A primary goal will be to utilize renewable resources. Research into the fermentative production of precursor molecules like 3-methyl-3-buten-1-ol (B123568) (isoprenol) from glucose is a promising start. researchgate.netnih.gov Similarly, developing pathways to produce propanol (B110389) from biomass would create a completely renewable synthesis route. mdpi.com
Catalytic Etherification: The key synthesis step, the addition of a propoxy group, can be optimized for sustainability. Current methods for similar compounds involve reacting an alcohol with an alkene (like 3-methyl-3-buten-1-ol) in the presence of a catalyst. google.comgoogle.com Future work should focus on replacing homogeneous acid catalysts with reusable solid catalysts like zeolites or ion-exchange resins. google.comgoogle.com These heterogeneous catalysts simplify product purification and reduce waste streams, aligning with the principles of green chemistry.
Process Intensification: Exploring continuous flow reactors instead of batch processing could enhance efficiency, improve safety, and allow for easier scalability. This approach has been successfully applied to the synthesis of other ethers and offers precise control over reaction conditions. researchgate.net
Investigation of Environmental Degradation Pathways and Atmospheric Chemistry
Understanding the environmental fate of this compound is crucial for its safe and widespread application. Future studies will need to map its degradation in various environmental compartments.
Atmospheric Oxidation: The primary removal process for alcohols and ethers in the atmosphere is reaction with hydroxyl (OH) radicals. scielo.brresearchgate.net Future research will involve laboratory studies to determine the rate constant for the reaction of this compound with OH radicals. This will allow for the calculation of its atmospheric lifetime. Based on structurally similar alcohols, the lifetime is expected to be in the range of hours to a few days. scielo.brresearchgate.net Product analysis studies will identify the primary oxidation products, which are likely to be aldehydes, ketones, and smaller esters formed from the fragmentation of the parent molecule. rsc.org
Biodegradation: Investigations into the biodegradability of this compound in soil and water are essential. Studies on analogous compounds like iso-butanol show that microorganisms can degrade such structures, typically starting with the oxidation of the alcohol group to a carboxylic acid, followed by further breakdown. researchgate.netnih.gov Research should aim to identify specific microbial strains capable of metabolizing this compound and elucidate the metabolic pathways involved.
| Environmental Pathway | Anticipated Key Process | Expected Products/Outcome |
| Atmosphere | Reaction with Hydroxyl (OH) Radicals scielo.br | Carbonyl compounds (aldehydes, ketones), esters, CO2 |
| Soil/Water | Aerobic/Anaerobic Biodegradation nih.gov | 3-Methyl-3-propoxybutanoic acid, smaller organic acids, CO2 |
Exploration of Novel Catalytic Transformations
The dual functionality of this compound (ether and alcohol) makes it a versatile platform for synthesizing a range of other valuable chemicals through selective catalysis.
Selective Oxidation: The primary alcohol group can be selectively oxidized to either an aldehyde or a carboxylic acid. Biocatalytic methods using enzymes like alcohol dehydrogenases or oxidases offer high selectivity under mild conditions and are a key area for future research. mdpi.comresearchgate.net Chemo-catalytic systems, for instance using iron-based catalysts with molecular oxygen, also present a green alternative for ether oxidation. liv.ac.uk
Dehydration and Rearrangement: Catalytic dehydration could lead to the formation of unsaturated ethers, which are valuable monomers for polymer synthesis. The choice of acid catalyst (e.g., solid acids) and reaction conditions will be critical to control the selectivity of this process.
Alkoxy Radical Generation: Advanced catalytic methods can generate alkoxy radicals directly from the alcohol group. rsc.orgrsc.org These highly reactive intermediates can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, opening up novel synthetic pathways that are otherwise difficult to access.
Advanced Computational and Theoretical Studies for Structure-Reactivity Correlations
Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound, guiding experimental work and accelerating discovery.
Density Functional Theory (DFT): DFT calculations can be employed to model the molecule's electronic structure, predict its spectroscopic properties (NMR, IR), and investigate the mechanisms of its reactions. bohrium.comnih.gov This can help in understanding the pathways of atmospheric degradation or predicting the outcomes of catalytic transformations. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the molecular structure of this compound with its physical, chemical, and toxicological properties. researchgate.net By comparing it with a database of known compounds, QSAR can provide initial estimates of its environmental impact and potential hazards without extensive laboratory testing. appliedmineralogy.com
Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of the compound, such as its viscosity, density, and behavior as a solvent. researchgate.net This is particularly valuable for assessing its potential as a green solvent or as a component in complex formulations.
| Computational Method | Research Application for this compound | Predicted Outcome/Insight |
| Density Functional Theory (DFT) | Reaction mechanism analysis, Spectroscopic prediction bohrium.com | Energetics of degradation pathways, Identification of reactive sites |
| QSAR | Toxicity and ecotoxicity screening, Property prediction researchgate.net | Preliminary environmental risk assessment, Boiling point, Vapor pressure |
| Molecular Dynamics (MD) | Solvent property simulation, Interaction with materials researchgate.net | Efficacy as a solvent, Compatibility in mixtures |
Integration into New Generation Functional Materials and Chemical Systems
The unique combination of a stable ether group and a reactive alcohol group makes this compound an attractive building block for advanced materials.
Green Solvents: Its amphiphilic character (having both polar and non-polar regions) suggests potential as a "greener" solvent alternative in paints, coatings, and cleaning agents, possibly replacing more volatile or hazardous solvents.
Polymer Synthesis: The primary alcohol group can act as an initiator or monomer in polymerization reactions. It could be used to produce polyesters, polyurethanes, or polyacrylates with tailored properties, where the propoxy- and methyl- groups would add flexibility and bulk to the polymer backbone.
Surfactants and Emulsifiers: By modifying the alcohol group, for example, through sulfation or ethoxylation, this compound could be converted into novel surfactants. The bulky tail of the molecule could impart unique properties relevant to forming stable emulsions or microemulsions for use in consumer products or industrial processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
